High-Resolution 1H and 13C NMR Spectrum Assignments for 5-Methyl-5-hexenal: A Self-Validating Protocol
High-Resolution 1H and 13C NMR Spectrum Assignments for 5-Methyl-5-hexenal: A Self-Validating Protocol
Executive Summary
As organic synthesis scales in complexity, the demand for rigorous, unambiguous structural characterization becomes paramount. 5-Methyl-5-hexenal is a highly versatile bifunctional aliphatic compound, featuring both a reactive terminal aldehyde and a 1,1-disubstituted alkene. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectrum assignments of 5-methyl-5-hexenal. Designed for researchers and drug development professionals, this guide moves beyond simple data tabulation to explain the fundamental magnetic causalities and experimental choices that ensure absolute structural confidence.
The Strategic Importance of 5-Methyl-5-hexenal
In modern drug development, bifunctional aliphatic chains serve as critical linchpins for macrocyclization and cascade reactions. 5-Methyl-5-hexenal is routinely utilized as a foundational building block in the synthesis of complex pharmaceutical scaffolds. Recently, it has been employed in the synthesis of novel cannabinoid analogs acting as negative allosteric modulators for the μ -opioid receptor, offering potential next-generation antidotes for opioid overdoses[1]. Furthermore, its precise structural geometry makes it a benchmark substrate in catalytic asymmetric (ene–endo)-carbonyl–ene type cyclizations[2]. In such advanced synthetic applications, even minor impurities or isomeric mismatches can derail a multi-step synthesis, making precise NMR assignment an indispensable quality control gateway.
Experimental Methodology: A Self-Validating System
To achieve absolute diagnostic certainty, NMR acquisition cannot be treated as a passive recording step; it must be designed as a self-validating system . Every parameter is chosen to eliminate ambiguity.
Sample Preparation and Causality
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Step 1: Dissolve 15–20 mg of high-purity (>98%) 5-methyl-5-hexenal in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because it lacks exchangeable protons that could obscure or broaden the critical aldehyde signal via rapid chemical exchange. Its low viscosity yields sharp resonance lines, maximizing resolution. TMS provides an inert, reliable zero-point reference ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths. The concentration (15–20 mg) is deliberately optimized: it is high enough to provide an excellent signal-to-noise ratio for 13 C acquisition, but low enough to prevent concentration-dependent chemical shift artifacts caused by intermolecular dipole-dipole interactions.
Acquisition Parameters
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Step 2 (1D NMR): Acquire 1 H NMR at 400 MHz (or higher) using a standard 30° pulse (zg30) with a relaxation delay ( D1 ) of 2 seconds and 16 scans. Acquire 13 C NMR at 100 MHz using a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds and 512–1024 scans.
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Causality: A 30° pulse angle ensures rapid longitudinal relaxation ( T1 ) recovery, preventing signal saturation. The D1 of 2 seconds is mathematically sufficient for the relatively small 5-methyl-5-hexenal molecule to fully relax between pulses, ensuring that the integration in the 1 H NMR spectrum is strictly quantitative and reflects the true proton ratio.
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Step 3 (2D NMR Validation): Acquire gradient-selected COSY, HSQC, and HMBC spectra to cross-verify 1D assignments.
Self-validating NMR acquisition and processing workflow for structural verification.
Spectral Analysis and Mechanistic Assignments
1 H NMR Assignment and Causality
The 1 H NMR spectrum of 5-methyl-5-hexenal is defined by the strong electron-withdrawing nature of the aldehyde group and the magnetic anisotropy of the terminal alkene.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| 1 | -CHO | 9.76 | t | 1.8 | 1H |
| 6 | =CH 2 | 4.72, 4.68 | br s | - | 2H |
| 2 | -CH 2 - | 2.43 | td | 7.4, 1.8 | 2H |
| 4 | -CH 2 - | 2.03 | t | 7.4 | 2H |
| 3 | -CH 2 - | 1.75 | quintet | 7.4 | 2H |
| 5-Me | -CH 3 | 1.71 | s | - | 3H |
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Mechanistic Insights:
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H1 (Aldehyde): Appears highly deshielded at 9.76 ppm due to the diamagnetic anisotropy of the C=O double bond. It presents as a triplet ( J=1.8 Hz) because it couples exclusively with the two adjacent C2 protons.
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H2 (Alpha Methylene): The C2 protons are pulled downfield to 2.43 ppm by the inductive effect of the carbonyl. They appear as a triplet of doublets (td); the primary triplet splitting ( J=7.4 Hz) comes from the C3 protons, while the fine doublet splitting ( J=1.8 Hz) is the reciprocal coupling to the aldehyde proton.
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H6 (Terminal Alkene): The two protons on C6 are diastereotopic and lack free rotation, placing them in slightly different magnetic environments (cis vs. trans to the methyl group). They appear as two distinct broad singlets at 4.72 and 4.68 ppm. The broadness is caused by long-range allylic coupling ( 4J ) with the C5-methyl group and C4 protons.
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13 C NMR Assignment and Causality
The 13 C spectrum provides a clear map of the carbon skeleton, heavily influenced by hybridization ( sp2 vs sp3 ) and inductive deshielding.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) |
| 1 | C=O (Aldehyde) | 202.5 |
| 5 | C (Quaternary alkene) | 144.8 |
| 6 | =CH 2 (Terminal alkene) | 110.5 |
| 2 | -CH
2
| 43.2 |
| 4 | -CH
2
| 37.1 |
| 5-Me | -CH 3 (Allylic methyl) | 22.4 |
| 3 | -CH
2
| 21.5 |
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Mechanistic Insights: The aldehyde carbon (C1) is profoundly deshielded (202.5 ppm) due to the electronegativity of oxygen and sp2 hybridization. The quaternary alkene carbon (C5) sits at 144.8 ppm, pushed downfield relative to a standard alkene by the electron-donating hyperconjugation of the attached methyl group and the C4 alkyl chain. The terminal C6 carbon is comparatively shielded at 110.5 ppm.
Closing the Loop: 2D NMR Connectivity
A robust protocol never relies solely on 1D chemical shifts. To ensure the assignments are a self-validating system, 2D NMR is employed to map the exact connectivity.
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COSY ( 1 H- 1 H): Maps the continuous aliphatic chain. The H1 triplet correlates to the H2 multiplet, which correlates to H3, which finally correlates to H4, proving the intact -CH 2 -CH 2 -CH 2
- chain.
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HMBC ( 1 H- 13 C Long Range): Bridges the gap across the quaternary C5 carbon. The protons of the C5-methyl group show strong 3JCH correlations to C4 and C6, and a 2JCH correlation to C5. This definitively locks the position of the 1,1-disubstituted alkene relative to the aliphatic chain.
Logical 2D NMR connectivity map detailing COSY and HMBC correlations.
Conclusion
The precise NMR assignment of 5-methyl-5-hexenal requires an understanding of the underlying magnetic and electronic causalities dictating its spectral behavior. By employing a self-validating workflow that cross-references 1D chemical shifts with 2D COSY and HMBC connectivity networks, researchers can guarantee the structural integrity of this critical intermediate before deploying it in high-stakes pharmaceutical syntheses.
References
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Title: Structure–Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Catalytic Asymmetric (ene–endo)-Carbonyl–Ene Type Cyclizations Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
